

Enprofylline therapeutic uses asthma COPD research

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Enprofylline

CAS No.: 41078-02-8

Cat. No.: S527190

[Get Quote](#)

Chemical Profile and Pharmacodynamics

Enprofylline (3-propylxanthine) is a methylxanthine derivative structurally related to theophylline. The table below summarizes its core pharmacological properties.

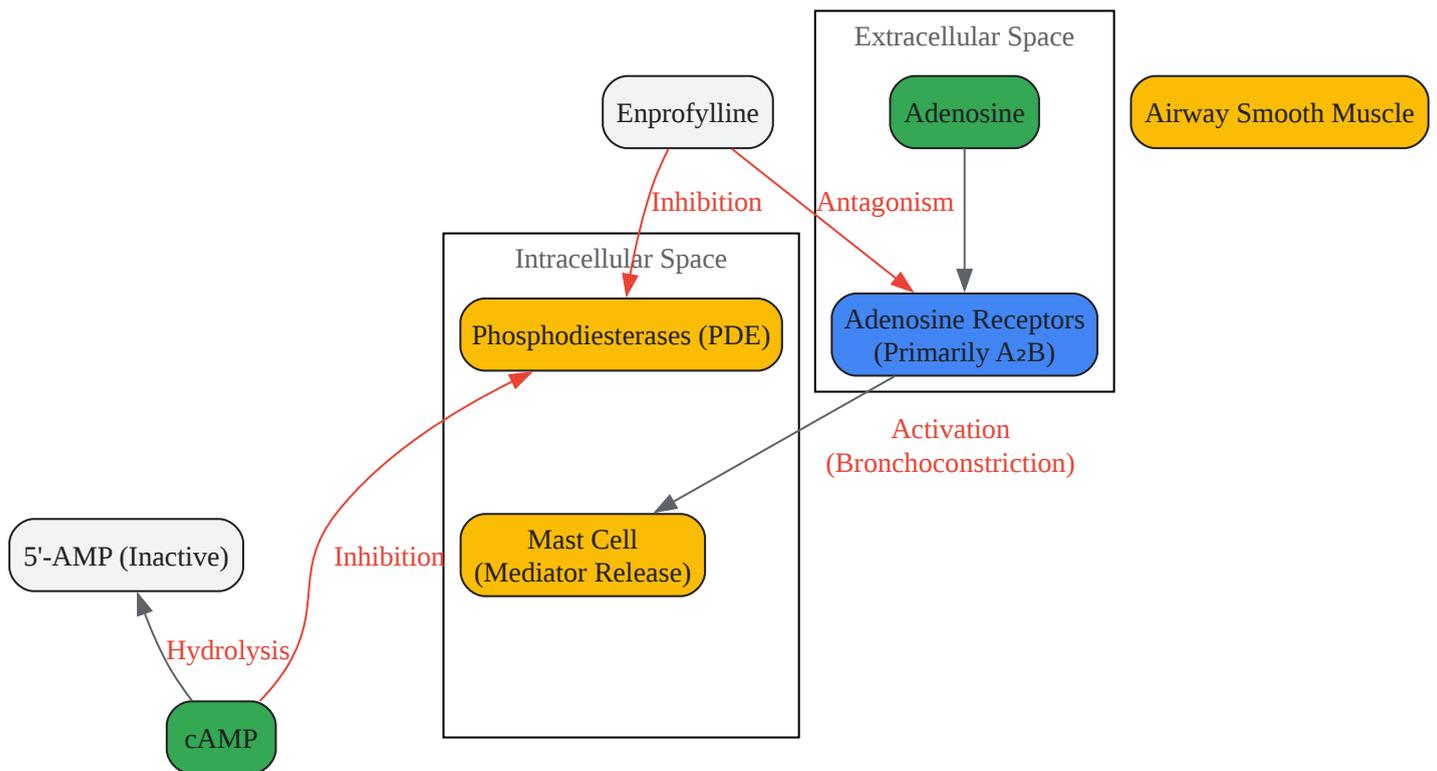
Property	Description
Chemical Name	3-propyl-3,7-dihydro-purine-2,6-dione [1]
Molecular Formula	C ₈ H ₁₀ N ₄ O ₂ [1]
Mechanism of Action	Non-selective phosphodiesterase (PDE) inhibitor; antagonist of adenosine A _{2B} and A ₁ receptors [2] [1] [3].
Primary Indications (Investigational)	Asthma, Chronic Obstructive Pulmonary Disease (COPD), cerebrovascular insufficiency, sickle cell disease, diabetic neuropathy [1].
Development Status	Clinical development halted; not approved in the US or other major regions [2] [1].

Enprofylline was developed as a successor to theophylline with two key differentiating pharmacological attributes:

- **Enhanced Bronchodilator Potency:** It was a more potent bronchodilator than theophylline [2] [3].
- **Reduced Adenergic Side Effects:** It demonstrated a lower affinity for adenosine A₁ and A_{2A} receptors, which are associated with the central nervous system and cardiovascular side effects (tremor, arrhythmias) common to theophylline [2] [3].

Mechanism of Action and Signaling Pathways

Enprofylline's primary therapeutic effects are mediated through dual mechanisms: phosphodiesterase inhibition and adenosine receptor antagonism. The following diagram illustrates the core signaling pathways involved.



[Click to download full resolution via product page](#)

Figure 1: **Enprofylline's** dual mechanism of action. It inhibits intracellular phosphodiesterases (PDE), preventing cAMP breakdown, and blocks extracellular adenosine A_{2B} receptors. Together, these actions promote bronchodilation and reduce inflammation [2] [3].

- **PDE Inhibition:** By non-selectively inhibiting PDE enzymes, **enprofylline** increases intracellular cAMP concentration. Elevated cAMP in airway smooth muscle cells leads to relaxation and bronchodilation. In immune cells, higher cAMP levels exert anti-inflammatory effects [1] [3].
- **Adenosine Receptor Antagonism:** **Enprofylline** is a potent antagonist of adenosine A_{2B} receptors and also affects A₁ receptors [1] [4]. Blocking A_{2B} receptors is crucial because their activation by adenosine induces bronchoconstriction, primarily through the release of histamine and leukotrienes from mast cells [3].

Clinical and Preclinical Research Data

Although **enprofylline** never reached the market, data from clinical and preclinical studies highlight its potential and the reasons for its discontinuation.

Therapeutic Efficacy and Discontinuation

Aspect	Findings
Bronchodilator Efficacy	Demonstrated effectiveness in asthma and COPD; one derivative (ensifentrine) confirmed PDE inhibition as a valid bronchodilator mechanism in recent Phase III trials [2] [5].
Hepatic Toxicity	Clinical development was halted due to elevated liver enzymes and unpredictable blood levels observed during long-term administration [2] [1].

Key Experimental Model: Ethanol-Induced Fatty Liver

Enprofylline played a key role in a 2009 *Journal of Clinical Investigation* study investigating the link between ethanol metabolism and hepatic steatosis [4]. The study identified adenosine signaling via A₁ and A_{2B} receptors as a critical pathway in this process.

Experimental Protocol:

- **Objective:** To determine if antagonism of adenosine A₁ or A_{2B} receptors protects against ethanol-induced fatty liver [4].
- **Animal Model:** Wild-type, ecto-5'-nucleotidase (CD73)-knockout, and adenosine A₁, A_{2A}, and A_{2B} receptor-knockout mice [4].
- **Intervention:** Mice were fed the Lieber-DeCarli ethanol diet. Wild-type mice were treated with either vehicle, an A₁ receptor antagonist (DPCPX), or the A_{2B} receptor antagonist **enprofylline** (3 mg/kg, intraperitoneal) [4].
- **Primary Outcomes:** Assessment of hepatic triglyceride content, serum AST levels, and liver histology for steatosis grading [4].
- **Key Results:** **Enprofylline** treatment significantly protected mice from developing ethanol-induced fatty liver, reducing hepatic triglyceride content and serum AST levels compared to the vehicle [4].

Rationale for Development and Current Context

Enprofylline was part of ongoing efforts to refine methylxanthine-based therapies. The goal was to overcome the significant limitations of theophylline, which has a narrow therapeutic index and frequent side effects driven by its non-selective mechanisms [6] [3].

While **enprofylline** itself was unsuccessful, the research path it represented continues. The recent approval of **ensifentrine**, an inhaled dual PDE3/PDE4 inhibitor, validates PDE inhibition as a viable therapeutic target for COPD and demonstrates that separating efficacy from systemic toxicity is achievable [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Enprofylline: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. Enprofylline - an overview [sciencedirect.com]
3. Theophylline [mdpi.com]

4. Adenosine signaling contributes to ethanol-induced fatty ... [pmc.ncbi.nlm.nih.gov]
5. A New Treatment for Chronic Obstructive Pulmonary Disease [pmc.ncbi.nlm.nih.gov]
6. A narrative review of theophylline: is there still a place for an ... [jtd.amegroups.org]

To cite this document: Smolecule. [Enprofylline therapeutic uses asthma COPD research]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b527190#enprofylline-therapeutic-uses-asthma-copd-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com